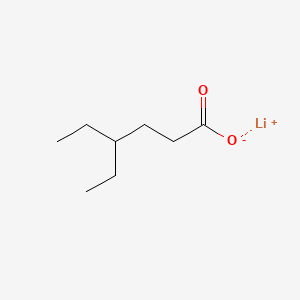

Lithium 4-ethylhexanoate

CAS No.: 94313-54-9

Cat. No.: VC16952970

Molecular Formula: C8H15LiO2

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94313-54-9 |

|---|---|

| Molecular Formula | C8H15LiO2 |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | lithium;4-ethylhexanoate |

| Standard InChI | InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | XMSZNLYHBMXYJW-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].CCC(CC)CCC(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Lithium 2-ethylhexanoate consists of a lithium cation (Li⁺) coordinated to the deprotonated carboxylate group of 2-ethylhexanoic acid. The parent acid features a six-carbon chain with an ethyl branch at the second carbon, yielding the molecular formula . The carboxylate group’s resonance stabilization enhances the compound’s stability in organic solvents, a trait critical for its industrial utility.

Physical and Chemical Properties

Key physicochemical parameters derived from experimental data include:

| Property | Value |

|---|---|

| Molecular Weight | 150.144 g/mol |

| Boiling Point | 228°C at 760 mmHg |

| Flash Point | 116.6°C |

| Solubility in Water | Soluble |

| Vapor Pressure | 0.027 mmHg at 25°C |

| Appearance | Off-white powder |

The compound’s solubility in polar aprotic solvents (e.g., dimethylformamide) and limited water solubility make it ideal for homogeneous catalysis . Its low vapor pressure minimizes inhalation hazards under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Lithium 2-ethylhexanoate is synthesized via neutralization of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate:

The reaction typically proceeds in anhydrous toluene under reflux, yielding high-purity product after vacuum distillation .

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency, employing continuous-flow reactors to maintain stoichiometric control. Post-synthesis purification involves recrystallization from ethanol or hexane to remove residual acids and lithium salts, achieving >98% purity for commercial grades .

Applications in Industry and Research

Catalysis

Lithium 2-ethylhexanoate serves as a precursor in cross-coupling reactions, facilitating carbon-carbon bond formation in pharmaceutical intermediates. Its weak Lewis acidity enables selective activation of substrates without side reactions, a feature exploited in asymmetric synthesis.

Polymer Stabilization

In polymer chemistry, the compound acts as a thermal stabilizer for polyvinyl chloride (PVC), scavenging hydrochloric acid generated during degradation. This application leverages its high thermal stability (decomposition >200°C) and compatibility with organic polymer matrices .

Niche Uses

Emerging applications include:

-

Lithium-ion battery electrolytes: Enhancing ionic conductivity in gel polymer electrolytes.

-

Coordination chemistry: Serving as a ligand for transition metal complexes in catalysis.

Regulatory and Compliance Landscape

Global Regulatory Status

-

TSCA Inventory: Listed for commercial use in the U.S.

-

EU REACH: Registered under EC 239-657-5.

-

HS Code: 2915900090 (saturated acyclic monocarboxylic acids) .

Transportation Regulations

Classified as non-hazardous for transport under CFR and IATA guidelines, though bulk shipments require secondary containment to prevent environmental release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume